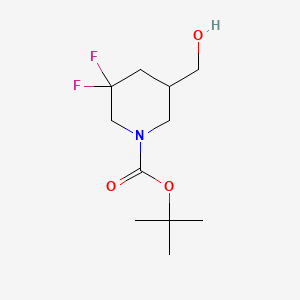
3-Tridecylhexadecanoic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of esters, including 3-Tridecylhexadecanoic Acid Ethyl Ester, typically involves the esterification of carboxylic acids with alcohols. This reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid . The general reaction can be represented as:
R-COOH+R’-OH→R-COOR’+H2O
Industrial Production Methods: In industrial settings, the production of esters like this compound can be achieved through continuous esterification processes. These processes often utilize catalysts and are conducted under controlled temperatures and pressures to optimize yield and purity .
化学反应分析
Types of Reactions: 3-Tridecylhexadecanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: 3-Tridecylhexadecanoic Acid and ethanol.
Reduction: 3-Tridecylhexadecanol.
Transesterification: A different ester and ethanol.
科学研究应用
3-Tridecylhexadecanoic Acid Ethyl Ester is utilized in various scientific research applications, including:
作用机制
The mechanism of action of 3-Tridecylhexadecanoic Acid Ethyl Ester involves its interaction with biological membranes and proteins. As an ester, it can be hydrolyzed to release the active carboxylic acid, which can then interact with cellular targets. The specific molecular targets and pathways involved depend on the biological context and the specific application .
相似化合物的比较
Ethyl Palmitate: Another long-chain fatty acid ester with similar properties.
Ethyl Stearate: A similar ester with a slightly longer carbon chain.
Ethyl Oleate: An unsaturated fatty acid ester with different chemical properties.
Uniqueness: 3-Tridecylhexadecanoic Acid Ethyl Ester is unique due to its specific carbon chain length and structure, which can influence its physical and chemical properties, making it suitable for specific research and industrial applications .
属性
IUPAC Name |
ethyl 3-tridecylhexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-30(29-31(32)33-6-3)28-26-24-22-20-18-16-14-12-10-8-5-2/h30H,4-29H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLPDFQRHJREC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)


![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)



